molecular formula C10H12ClNO B1508383 1-(6-Chloro-pyridin-3-yl)cyclopentanol

1-(6-Chloro-pyridin-3-yl)cyclopentanol

Cat. No. B1508383
M. Wt: 197.66 g/mol
InChI Key: ZPWVMEBCBJNTNY-UHFFFAOYSA-N
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Patent
US07705156B2

Procedure details

2-Chloro-5-(cyclopent-1-enyl)pyridine (1.5 g, 8.5 mmol) was dissolved in THF (30 mL) in an oven-dried, nitrogen-flushed 250 mL round bottom flask and the resulting solution cooled in a dry ice/acetone bath under nitrogen. BH3-THF complex (2.4 g, 28.0 mmol, 28 mL of a 1 M solution in THF) was added dropwise with stirring via syringe and the mixture was allowed to warm slowly to room temperature and stir overnight. 2 N NaOH (15 mL), ethanol (15 mL) and 35% H2O2 (10 mL) were added and the mixture stirred for 0.5 h then diluted with EtOAc and 1 N HCl. The layers were separated and the organic layer washed with brine and aq. NaHSO3, dried over Na2SO4, filtered through celite and concentrated. Purification by flash chromatography (hexanes:EtOAc/10:1→2:1) gave in order of elution by-products 2-chloro-5-cyclopentylpyridine (0.45 g, 29%) and 1-(6-chloropyridin-3-yl)-cyclopentanol (0.44 g, 26%) followed by the desired product trans-2-(6-chloropyridin-3-yl)cyclopentanol (0.25 g, 15%) as a clear oil: LC/MS (ESI) m/z 197, 1H NMR (300 MHz, CDCl3) δ 8.26 (d, 1H, J=2.4 Hz), 7.55 (dd, 1H, J=8.4, 2.4 Hz), 7.25 (d, 1H, J=8.4 Hz), 4.12 (m, 1H), 2.88 (m, 1H), 2.24-1.62 (m, 6H).
Name
2-Chloro-5-(cyclopent-1-enyl)pyridine
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:12][CH2:11][CH2:10][CH:9]=2)=[CH:4][N:3]=1.C1C[O:16]CC1>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:4][N:3]=1.[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:8]2([OH:16])[CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
2-Chloro-5-(cyclopent-1-enyl)pyridine
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C1=CCCC1
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring via syringe
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed 250 mL round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution cooled in a dry ice/acetone bath under nitrogen
ADDITION
Type
ADDITION
Details
BH3-THF complex (2.4 g, 28.0 mmol, 28 mL of a 1 M solution in THF) was added dropwise
STIRRING
Type
STIRRING
Details
stir overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
2 N NaOH (15 mL), ethanol (15 mL) and 35% H2O2 (10 mL) were added
STIRRING
Type
STIRRING
Details
the mixture stirred for 0.5 h
Duration
0.5 h
ADDITION
Type
ADDITION
Details
then diluted with EtOAc and 1 N HCl
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer washed with brine and aq. NaHSO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (hexanes:EtOAc/10:1→2:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)C1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 29%
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C1(CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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